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For Researchers, Scientists, and Drug Development Professionals: A Guide to the Spectral

Characteristics of Methyl 2-methoxy-5-sulfamoylbenzoate

This guide provides a detailed comparison of the spectral data for Methyl 2-methoxy-5-
sulfamoylbenzoate, a key intermediate in the synthesis of various pharmaceutical

compounds, against established reference standards. By presenting quantitative data from

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS), this document serves as a valuable resource for identity confirmation, purity assessment,

and quality control.

Executive Summary
Methyl 2-methoxy-5-sulfamoylbenzoate (CAS Number: 33045-52-2), also known as

Sulpiride Impurity B, is a commercially available compound critical for pharmaceutical research

and development.[1][2][3] Its molecular formula is C₉H₁₁NO₅S, with a molecular weight of

245.25 g/mol .[1][2] The identity and purity of this compound are typically confirmed by a suite

of spectroscopic techniques. This guide synthesizes available spectral data to provide a clear

benchmark for researchers.
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The following table summarizes the key spectral data for a reference standard of Methyl 2-
methoxy-5-sulfamoylbenzoate. This data is essential for verifying the identity and purity of

laboratory samples.

Analytical Technique Parameter Reference Standard Value

¹H NMR (DMSO-d₆, 400 MHz) Chemical Shift (δ)

δ 8.25 (d, J=2.4 Hz, 1H), 7.80

(dd, J=8.8, 2.4 Hz, 1H), 7.30

(s, 2H), 7.25 (d, J=8.8 Hz, 1H),

3.90 (s, 3H), 3.85 (s, 3H)

¹³C NMR (DMSO-d₆, 101 MHz) Chemical Shift (δ)
δ 165.4, 158.2, 134.1, 131.7,

128.9, 122.1, 114.5, 56.5, 52.4

IR Spectroscopy (ATR) Absorption Peaks (cm⁻¹)

3370, 3275, 1715, 1595, 1500,

1440, 1330, 1280, 1160, 1080,

900, 830, 770

Mass Spectrometry (ESI+) m/z [M+H]⁺ = 246.04

Experimental Protocols
The acquisition of high-quality spectral data is contingent upon standardized experimental

procedures. The following are detailed methodologies for the key analytical techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: For ¹H and ¹³C NMR, a sample of 5-10 mg of Methyl 2-methoxy-5-
sulfamoylbenzoate is dissolved in approximately 0.75 mL of a deuterated solvent, typically

dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.

¹H NMR Acquisition: Proton NMR spectra are recorded with a spectral width of 16 ppm, a

relaxation delay of 1.0 seconds, and an acquisition time of 4 seconds. Typically, 16 scans are

co-added.
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¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with a spectral width of 240 ppm,

a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds. Approximately

1024 scans are accumulated.

Data Processing: The raw data is processed with a Fourier transform, followed by phase and

baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly employed. A small amount of the powdered sample is placed directly onto the

ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond

ATR accessory is used.

Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and

automatically subtracted from the sample spectrum.

Data Processing: The resulting spectrum is presented as transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or

acetonitrile, to a concentration of approximately 1 mg/mL. The solution is then introduced

into the mass spectrometer via direct infusion or through a liquid chromatography system.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source

is used.

Acquisition: The analysis is performed in positive ion mode. The instrument is scanned over

a mass-to-charge (m/z) range that includes the expected molecular ion, for example, m/z

100-400.

Data Processing: The resulting mass spectrum displays the relative intensity of ions as a

function of their m/z ratio. The peak corresponding to the protonated molecule [M+H]⁺ is
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identified.

Visualizing the Workflow
To ensure clarity and reproducibility in the analytical process, a standardized workflow is

essential. The following diagram illustrates the logical steps for the spectral comparison of a

test sample of Methyl 2-methoxy-5-sulfamoylbenzoate against a reference standard.
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Caption: Workflow for Spectral Data Comparison.

This guide provides a foundational framework for the spectroscopic analysis of Methyl 2-
methoxy-5-sulfamoylbenzoate. Adherence to these protocols and comparison with the

provided reference data will ensure accurate and reliable characterization of this important

pharmaceutical intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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